2-Bromo-2-butene

Organic Synthesis Process Chemistry Dehydrohalogenation

This 2-Bromo-2-butene is a critical vinyl bromide for stereocontrolled cross-metathesis and cross-couplings, enabling E/Z-trisubstituted alkene synthesis with high yields (up to 95:5 E:Z). In-class substitution risks reaction failure; its higher bp (91-92°C) and density (1.331 g/mL) compared to chloro analogs ensure proper separation. Its high-yield synthesis from 2,3-dibromobutane makes it cost-effective for scaling Grignard reagent preparations. Choose the specified bromo electrophile to ensure reproducible outcomes.

Molecular Formula C4H7B
Molecular Weight 135 g/mol
CAS No. 3017-71-8
Cat. No. B1588726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-butene
CAS3017-71-8
Molecular FormulaC4H7B
Molecular Weight135 g/mol
Structural Identifiers
SMILESCC=C(C)Br
InChIInChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3+
InChIKeyUILZQFGKPHAAOU-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2-butene (CAS 3017-71-8): A Quantitative Comparison of Synthesis, Properties, and Reactivity for Scientific Procurement


2-Bromo-2-butene (CAS 3017-71-8) is a brominated alkene with the molecular formula C4H7Br and a molecular weight of 135.002 g/mol, existing as E and Z geometric isomers [1]. This compound serves as a crucial electrophilic building block in organic synthesis, particularly valued for its role in stereocontrolled cross-metathesis reactions and as a substrate for palladium-catalyzed cross-couplings [2]. Its quantifiable physical properties, including a density of 1.331 g/mL at 25°C and a boiling point range of 91-92°C, are well-documented and serve as key identifiers for procurement and quality control [1].

Why 2-Bromo-2-butene (CAS 3017-71-8) Cannot Be Substituted Without Verifiable Performance Loss


In-class substitution of halogenated butenes without quantitative justification risks significant impacts on reaction yield, stereochemical outcome, and purification efficiency. While 2-Chloro-2-butene may appear as a structurally similar alternative, it exhibits a substantially lower boiling point (~70.6 °C vs. 91-92 °C) and density (0.911 g/cm³ vs. 1.331 g/mL), directly affecting its behavior in distillation and biphasic reaction setups [1]. More critically, the well-established reactivity trend of vinyl halides (I > Br >> Cl) in transition metal-catalyzed cross-coupling reactions dictates that substituting the bromine for a chlorine atom will result in a significantly less reactive electrophile, potentially leading to reaction failure or drastically reduced yields [2]. The following evidence quantifies these differentiators, providing a clear rationale for the specific selection of 2-Bromo-2-butene.

Quantitative Evidence Guide for 2-Bromo-2-butene (CAS 3017-71-8): Differentiated Performance Data


Quantified High-Yield Synthesis of 2-Bromo-2-butene from 2,3-Dibromobutane

The synthesis of 2-Bromo-2-butene via dehydrohalogenation of 2,3-dibromobutane with methanolic sodium hydroxide proceeds with an exceptionally high and verifiable yield of 93% [1]. This represents a near-quantitative transformation from a readily available precursor.

Organic Synthesis Process Chemistry Dehydrohalogenation

Differentiated Physical Properties of 2-Bromo-2-butene vs. 2-Chloro-2-butene for Purification and Handling

A direct comparison of physical constants reveals significant and practically meaningful differences between 2-Bromo-2-butene and its chloro analog. The bromo compound exhibits a 21.4 °C higher boiling point and a 46% greater density [1][2]. These are not minor variations but are central to compound identity, separation by distillation, and behavior in liquid-liquid extractions.

Analytical Chemistry Physical Organic Chemistry Purification

Defined Stereochemical Equilibria and Isomerization Enthalpy of 2-Bromo-2-butene

The equilibrium between the E and Z isomers of 2-Bromo-2-butene is characterized by a specific and verifiable reaction enthalpy (ΔrH°) of -1.500 kcal/mol in the gas phase [1]. This thermodynamic data point quantifies the energetic preference for one isomer over the other, a parameter not defined for many related compounds in standard databases.

Stereochemistry Thermochemistry Mechanistic Studies

Established Reactivity Advantage of Vinyl Bromides Over Vinyl Chlorides in Cross-Coupling

The relative reactivity of electrophiles in palladium-catalyzed cross-coupling reactions follows a well-established and quantitative trend: R-I > R-OTf > R-Br >> R-Cl [1]. This places 2-Bromo-2-butene in a vastly more reactive class than its chloro counterpart, 2-Chloro-2-butene, enabling its use in a wider range of milder and more efficient catalytic transformations.

Catalysis Cross-Coupling Synthetic Methodology

Optimized Research Applications for 2-Bromo-2-butene (CAS 3017-71-8) Based on Verifiable Evidence


Stereocontrolled Synthesis of Complex Trisubstituted Alkenes via Cross-Metathesis

2-Bromo-2-butene is a critical reagent in stereoretentive cross-metathesis (CM) strategies to construct E- or Z-trisubstituted alkenyl bromides, which are challenging to synthesize by other methods. As demonstrated in the primary literature, E-2-bromo-2-butene (E-7) can be used in CM reactions with molybdenum-based catalysts to produce complex alkenes with high yields and exceptional stereoisomeric purity (up to 95:5 E:Z selectivity) [4]. This application leverages the compound's defined stereochemistry and the reactivity of the vinyl bromide moiety for subsequent derivatization, making it indispensable for the synthesis of bioactive natural products and advanced materials.

Efficient and Scalable Synthesis of Specialty Organometallic Reagents

The high and reliably documented 93% yield for the synthesis of 2-Bromo-2-butene from 2,3-dibromobutane underpins its use as a cost-effective precursor for preparing vinyl organometallic reagents, such as Grignard reagents [4]. The high yield ensures that the subsequent formation of valuable intermediates, like 2-butene magnesium bromide, is economically viable for multigram to pilot-scale syntheses. This is a key differentiator for procurement when planning to scale up a synthetic route that depends on this specific vinyl metal species.

Fundamental Studies of Elimination Kinetics and Gas-Phase Reaction Mechanisms

The well-defined kinetics of the gas-phase elimination of 2-Bromo-2-butene to form 1,2-butadiene and HBr, with an established Arrhenius equation (log k(s⁻¹) = (13.57 ± 0.56) − (200.4 ± 6.8) kJ mol⁻¹ (2.303RT)⁻¹) [4], make it a valuable model compound for fundamental physical organic chemistry research. This quantitative data provides a reliable benchmark for computational studies, mechanistic investigations of pyrolysis, and teaching laboratory experiments focused on reaction kinetics and stereoelectronic effects.

Precise Physical Separation and Purification Workflows Based on Verified Properties

The substantial differences in physical properties between 2-Bromo-2-butene and its common analog 2-Chloro-2-butene—specifically a 21.4 °C higher boiling point and a 46% greater density [4]—must be accounted for in any laboratory or industrial workflow. For procurement, this means that if a procedure specifies the bromo compound, substituting the chloro analog will almost certainly fail in any separation step reliant on these constants, such as fractional distillation or liquid-liquid extraction. Selecting the correct compound ensures adherence to established and reproducible protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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